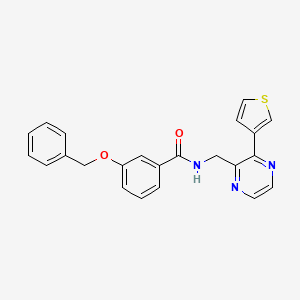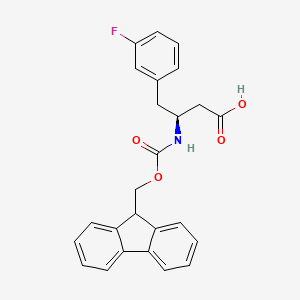![molecular formula C17H11F2N3O2S B2782617 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1207005-91-1](/img/structure/B2782617.png)
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea, also known as CTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Shankar et al. (2017) focused on the synthesis of novel urea derivatives, showing significant antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good activity against fungal pathogens. This indicates potential applications in developing new antimicrobial agents (Shankar et al., 2017).
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives exhibiting inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain compounds showing potent inhibition. Additionally, these derivatives demonstrated significant antioxidant activities, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Kurt et al., 2015).
Anticancer Applications
Synthesis of thiazole urea derivatives by Ling et al. (2008) revealed promising antitumor activities, highlighting their potential as leads in cancer therapy development. This research contributes to the exploration of novel anticancer agents targeting specific cancer cell lines (Ling et al., 2008).
Antimicrobial Coatings
El‐Wahab et al. (2014) developed coumarin-thiazole derivatives with antimicrobial properties suitable for polyurethane coatings, suggesting applications in antimicrobial surface treatments. This approach could lead to the development of coatings with enhanced resistance to microbial growth (El‐Wahab et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Khan et al. (2019) reported on coumarin clubbed thiazolo[3,2-b][1,2,4]triazoles as efficient urease inhibitors, showcasing the potential of such compounds in treating diseases associated with urease activity. This research paves the way for novel therapeutic agents targeting specific enzymes (Khan et al., 2019).
properties
IUPAC Name |
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2S/c18-10-5-3-6-11(19)15(10)20-16(23)22-17-21-14-9-4-1-2-7-12(9)24-8-13(14)25-17/h1-7H,8H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGJTXWXXCZOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)
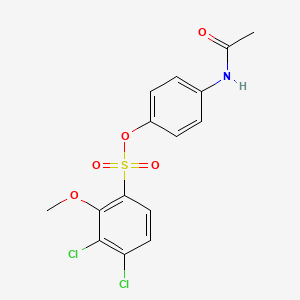

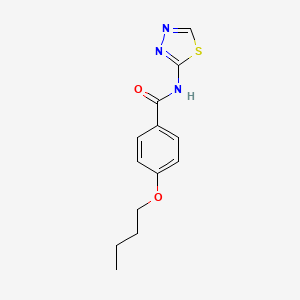
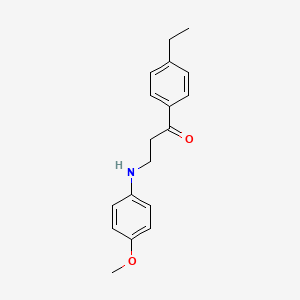

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782542.png)

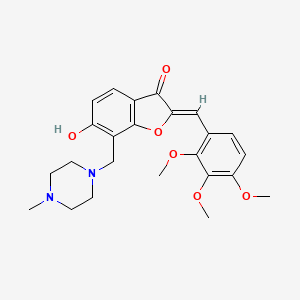
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)
